molecular formula C14H20ClNO2 B14042704 Methyl 5-benzylpiperidine-3-carboxylate hcl

Methyl 5-benzylpiperidine-3-carboxylate hcl

Cat. No.: B14042704
M. Wt: 269.77 g/mol
InChI Key: JXHGQVQGCLYRAP-UHFFFAOYSA-N
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Description

Methyl 5-benzylpiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C14H20ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzylpiperidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the piperidine derivative reacts with methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the esterified product with hydrochloric acid.

Industrial Production Methods

Industrial production of Methyl 5-benzylpiperidine-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-benzylpiperidine-3-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving neurotransmitter systems and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-benzylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound is known to act on neurotransmitter systems, particularly by inhibiting the reuptake of dopamine and norepinephrine. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-benzylpiperidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and ester functionality make it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

methyl 5-benzylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13-8-12(9-15-10-13)7-11-5-3-2-4-6-11;/h2-6,12-13,15H,7-10H2,1H3;1H

InChI Key

JXHGQVQGCLYRAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CNC1)CC2=CC=CC=C2.Cl

Origin of Product

United States

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